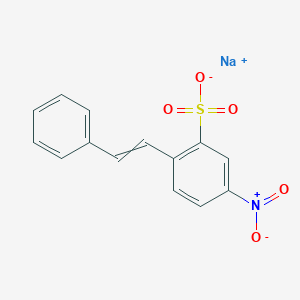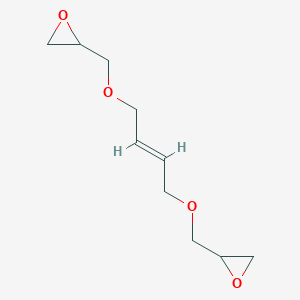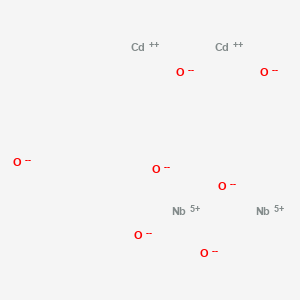
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt is a chemical compound with the molecular formula C14H10NNaO5S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonic acid group, a nitro group, and a phenylethenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt typically involves the nitration of 2-(2-phenylethenyl)benzenesulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for the nitration step, and the reaction is carried out under controlled temperature to ensure the desired product is obtained.
Industrial production methods may involve large-scale nitration and neutralization processes, with careful control of reaction parameters to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, where the phenylethenyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals, where its unique chemical properties are leveraged.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid, 5-nitro-2-(2-phenylethenyl)-, sodium salt can be compared with other similar compounds, such as:
Benzenesulfonic acid, 4-nitro-2-(2-phenylethenyl)-, sodium salt: This compound has a similar structure but with the nitro group in a different position, which can affect its chemical properties and reactivity.
Benzenesulfonic acid, 5-amino-2-(2-phenylethenyl)-, sodium salt: The amino group in place of the nitro group can lead to different chemical and biological activities.
Benzenesulfonic acid, 5-nitro-2-(2-phenylethyl)-, sodium salt: The absence of the double bond in the phenylethenyl group can result in different reactivity and applications.
Propriétés
Numéro CAS |
10359-69-0 |
|---|---|
Formule moléculaire |
C14H10NNaO5S |
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
sodium;5-nitro-2-[(E)-2-phenylethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H11NO5S.Na/c16-15(17)13-9-8-12(14(10-13)21(18,19)20)7-6-11-4-2-1-3-5-11;/h1-10H,(H,18,19,20);/q;+1/p-1/b7-6+; |
Clé InChI |
MBOXOIPGVJIOIL-UHDJGPCESA-M |
SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
10359-69-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

![5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
